molecular formula C13H26N2O3 B2738542 4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid CAS No. 1538730-32-3

4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid

Cat. No.: B2738542
CAS No.: 1538730-32-3
M. Wt: 258.362
InChI Key: YNEBGUSYVTZPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid is a complex organic compound with the molecular formula C13H26N2O3 It is known for its unique structure, which includes a carbamoyl group and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid typically involves multiple steps. One common method includes the reaction of 3-methylbutylamine with a suitable precursor to form the carbamoyl intermediate. This intermediate is then reacted with 4-methyl-2-pentanone under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which 4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds or covalent interactions with enzymes or receptors, modulating their activity. The pentanoic acid backbone may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-({[(3-methylpropyl)carbamoyl]amino}methyl)pentanoic acid
  • 4-Methyl-2-({[(3-ethylbutyl)carbamoyl]amino}methyl)pentanoic acid
  • 4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)hexanoic acid

Uniqueness

4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-methyl-2-[(3-methylbutylcarbamoylamino)methyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-9(2)5-6-14-13(18)15-8-11(12(16)17)7-10(3)4/h9-11H,5-8H2,1-4H3,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEBGUSYVTZPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NCC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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